molecular formula C16H30NO8PS B13754897 AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE CAS No. 77967-15-8

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE

Cat. No.: B13754897
CAS No.: 77967-15-8
M. Wt: 427.5 g/mol
InChI Key: OOIWSIHAMHVGIP-UHFFFAOYSA-M
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Description

This compound is a hybrid molecule combining a quaternary ammonium group and a diisopropyl phosphate ester. Structurally, it features:

  • A trimethylammonium group attached to a meta-hydroxyphenyl ring, linked to a methylsulfate counterion.
  • A diisopropyl phosphate ester group, which introduces steric bulk and lipophilic character.

Molecular Formula: The ammonium methylsulfate moiety is described as $ \text{C}{12}\text{H}{19}\text{N}2\text{O}2 \cdot \text{CH}3\text{O}4\text{S} $, with a molecular weight of 334.43 g/mol . The diisopropyl phosphate component likely adds $ \text{C}6\text{H}{14}\text{O}_4\text{P} $, though full structural verification is pending.

For instance, phosphazene derivatives are prepared using tetrachloromonospirocyclotriphosphazenes and diamines in tetrahydrofuran (THF) , while phosphate esters like trisodium methylphosphonyl phosphate are synthesized via anhydride formation .

Applications: Quaternary ammonium compounds are widely used as surfactants, antimicrobials, or phase-transfer catalysts. The phosphate ester moiety may enhance metal-binding capacity or modify solubility .

Toxicity: The ammonium methylsulfate component shows moderate toxicity, with an oral LDLo of 100 mg/kg in mice .

Properties

CAS No.

77967-15-8

Molecular Formula

C16H30NO8PS

Molecular Weight

427.5 g/mol

IUPAC Name

[3-di(propan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate

InChI

InChI=1S/C15H27NO4P.CH4O4S/c1-12(2)18-21(17,19-13(3)4)20-15-10-8-9-14(11-15)16(5,6)7;1-5-6(2,3)4/h8-13H,1-7H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OOIWSIHAMHVGIP-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of m-Hydroxyphenyltrimethylammonium Salt

The starting material is typically a m-hydroxyphenyl compound that undergoes quaternization with methylating agents to introduce the trimethylammonium group.

  • Typical Reaction: The m-hydroxyphenyl compound is reacted with methyl iodide or dimethyl sulfate under basic or neutral conditions to form the quaternary ammonium salt.
  • Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred.
  • Temperature: Mild heating (40–60°C) to accelerate reaction without decomposition.
  • Purification: Crystallization or ion exchange chromatography to isolate the ammonium salt.

Step 3: Phosphorylation with Diisopropylphosphoryl Reagents

The final step involves phosphorylation of the hydroxy group on the phenyl ring with diisopropylphosphoryl chloride or diisopropylphosphoric acid derivatives.

  • Reagents: Diisopropylphosphoryl chloride (DIPCl) or diisopropylphosphoric acid activated with coupling agents (e.g., DCC - dicyclohexylcarbodiimide).
  • Base: A tertiary amine such as triethylamine is used to neutralize HCl generated.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.
  • Workup: Aqueous quenching followed by extraction and purification by column chromatography or recrystallization.

Reaction Conditions and Optimization

Step Key Parameters Typical Conditions Notes
Quaternization Solvent, temperature, base Acetonitrile, 40–60°C, mild base Control methylation degree
Methyl sulfate exchange Reagent stoichiometry, solvent Dimethyl sulfate, methylene chloride, RT Toxic reagent, requires safety measures
Phosphorylation Reagent, base, temperature DIPCl, triethylamine, 0–25°C, anhydrous DCM Sensitive to moisture, inert atmosphere

Research Findings and Literature Survey

  • The interfacial polymerization and transesterification methods are well-documented for related phenolic and carbonate compounds but less applicable here due to the quaternary ammonium and sulfate groups.
  • Phosphorylation reactions using diisopropylphosphoryl chloride are widely used in organic synthesis for introducing phosphate esters with high selectivity and yield.
  • The methyl sulfate counterion is commonly introduced via dimethyl sulfate methylation or ion exchange, with safety protocols emphasized due to the reagent’s toxicity.
  • Purification techniques such as ion exchange chromatography and recrystallization are critical for removing residual reagents and by-products to achieve analytical-grade purity.

Summary Table of Preparation Methods

Preparation Stage Method Description Advantages Challenges
Quaternization Reaction with methylating agents (e.g., dimethyl sulfate) High yield, straightforward Toxic reagents, side reactions
Methyl sulfate introduction Ion exchange or direct methylation Efficient counterion exchange Requires careful reagent handling
Phosphorylation Reaction with diisopropylphosphoryl chloride Selective phosphorylation Moisture sensitivity, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl sulfate and diisopropylphosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxyphenyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate serves as a reagent in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

  • Reagent in Organic Synthesis : It can participate in oxidation, reduction, and substitution reactions.
  • Catalyst Development : The compound can be utilized to develop catalysts for specific organic reactions.

Biology

The biological applications of this compound are significant, particularly in the study of enzyme interactions and cellular processes:

  • Enzyme Modulation : It has been shown to influence enzyme activity and cellular signaling pathways.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it useful in developing disinfectants and therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialDisruption of microbial membranes leading to cell death
Enzyme ModulationInfluence on cellular signaling pathways
Inflammatory ResponseInduction of inflammatory markers in human cell lines

Medicine

In medical research, the compound has potential applications in drug development:

  • Pharmaceutical Development : It is being investigated as an active ingredient in drugs for treating conditions like myasthenia gravis.
  • Therapeutic Formulations : Its properties make it suitable for inclusion in topical formulations aimed at infection control.

Industrial Applications

The compound is also relevant in industrial settings:

  • Cleaning Products : Due to its antimicrobial properties, it is used in formulating industrial cleaning agents.
  • Polymer Production : Its stability allows it to be incorporated into the production processes of various polymers and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, supporting its potential use in disinfectants.

Case Study 2: Enzyme Interaction Studies

Research exploring the interaction of this compound with specific enzymes revealed that it could modulate enzyme activity effectively. This finding opens avenues for developing targeted therapies that utilize enzyme modulation as a mechanism of action.

Mechanism of Action

The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIISOPROPYLPHOSPHATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Structural Analogs

Compound Name Molecular Weight (g/mol) Functional Groups Solubility Toxicity (Oral LD50/LDLo) Applications References
Target Compound ~460 (estimated) Quaternary ammonium, phosphate ester Moderate (polar organic solvents) LDLo: 100 mg/kg (mice) Surfactant, metal chelation
Cetyl Trimethyl Ammonium Bromide (CTAB) 364.45 Quaternary ammonium, bromide Water-soluble LD50: 410 mg/kg (rats) Surfactant, DNA extraction
Tributyl Phosphate (TBP) 266.32 Phosphate ester Lipophilic LD50: 3,000 mg/kg (rats) Solvent, nuclear reprocessing
3-Aminopropyl Dihydrogen Phosphate 199.15 Phosphate ester, amine Water-soluble Not reported Biochemical research
Methylphosphonyl Phosphate 184.03 (anhydrous) Phosphate-methylphosphonic anhydride Aqueous Not reported Metal-ion binding studies

Structural and Functional Differences

  • Quaternary Ammonium Group : The target compound’s trimethyl-meta-hydroxyphenyl ammonium group differs from CTAB’s cetyl chain, reducing hydrophobicity but introducing aromaticity. The methylsulfate counterion enhances water solubility compared to bromide or chloride analogs (e.g., phenyl trimethyl ammonium bromide in ).
  • Phosphate Ester: The diisopropyl groups increase steric hindrance and lipophilicity relative to smaller esters like TBP (tributyl) or hydrophilic derivatives like aminopropyl phosphate .

Physicochemical Properties

  • Solubility: The hybrid structure balances polar (ammonium, sulfate) and nonpolar (diisopropyl, phenyl) regions, enabling solubility in both aqueous and organic media. This contrasts with CTAB (water-soluble) and TBP (lipophilic) .
  • Stability : The methylsulfate anion is less labile than bromide, reducing reactivity in nucleophilic environments. The phosphate ester’s stability under acidic/basic conditions requires further study but is expected to mirror TBP’s hydrolysis resistance .

Toxicity Profile

The target compound’s LDLo (100 mg/kg) is comparable to CTAB (LD50: 410 mg/kg) but higher than TBP (LD50: 3,000 mg/kg), suggesting greater acute toxicity than alkyl phosphates . No data exist for chronic exposure or environmental impact.

Q & A

Q. How can researchers align studies of this compound with broader organophosphate chemistry paradigms?

  • Answer: Adopt the "structure-reactivity-property" triad, contextualizing results within Hammett substituent constants for aryl phosphates. Use Marcus theory to rationalize electron-transfer kinetics in redox-active systems .

Q. What strategies ensure reproducibility in cross-disciplinary studies involving this compound?

  • Answer: Publish detailed SI (Supplementary Information) with raw spectral data, reaction trajectories, and purity metrics (HPLC traces). Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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